O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate
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Overview
Description
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate is a synthetic compound belonging to the class of carbamothioates. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The structure of this compound features a carbamothioate group attached to a phenylprop-2-enoyl moiety, making it a valuable compound for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate can be synthesized through several methods. One common approach involves the reaction of arylmethyl isocyanides with xanthate esters in the presence of sodium hydride in dimethylformamide (DMF) . This reaction yields the desired carbamothioate compound with high efficiency. Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides using isocyanides and elemental sulfur . This method also produces carbamothioate derivatives with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new pharmaceuticals due to its biological activities.
Industry: Utilized in the production of insecticides and herbicides.
Mechanism of Action
The mechanism of action of O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi . This inhibition leads to the accumulation of toxic squalene and ultimately fungal cell death . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Tolnaftate: A well-known antifungal agent with a similar carbamothioate structure.
O-methyl N-(2-chlorophenyl)carbamothioate: Another carbamothioate with antimicrobial properties.
S-methyl N-[3-(propan-2-yl)adamantan-1-yl]carbamothioate: Known for its antiviral activity.
Uniqueness
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate stands out due to its unique combination of a phenylprop-2-enoyl moiety with a carbamothioate group. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
O-methyl N-[(E)-3-phenylprop-2-enoyl]carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(15)12-10(13)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQZSPVIJBPQF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)NC(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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